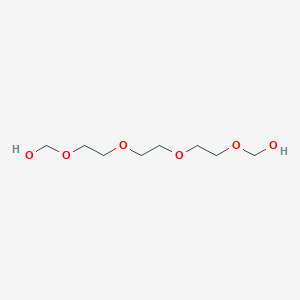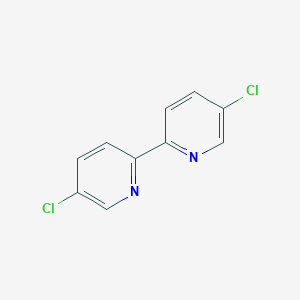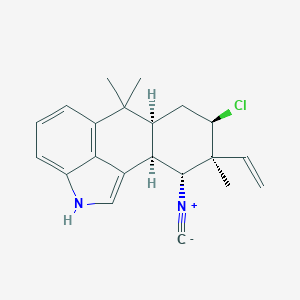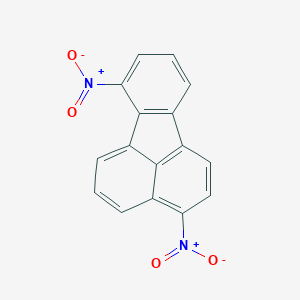
Bromo(dicyclohexyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(dicyclohexyl)phosphane, also known as PhPCl2Br, is a chemical compound that is used in various scientific research applications. This compound is a phosphorus-based reagent that is commonly used in organic synthesis and catalysis. In
Wissenschaftliche Forschungsanwendungen
Bromo(dicyclohexyl)phosphane is widely used in organic synthesis and catalysis. It is used as a reagent for the preparation of phosphine oxide derivatives and as a ligand for transition metal-catalyzed reactions. This compound is also used in the synthesis of biologically active compounds such as natural products and pharmaceuticals.
Wirkmechanismus
Bromo(dicyclohexyl)phosphane acts as a nucleophile in organic reactions. It can undergo substitution reactions with various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. This compound can also form complexes with transition metals, which can then undergo various catalytic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bromo(dicyclohexyl)phosphane. However, it is known that this compound is not used in drug development or for medical purposes.
Vorteile Und Einschränkungen Für Laborexperimente
Bromo(dicyclohexyl)phosphane is a useful reagent for organic synthesis and catalysis. It is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for extended periods. However, it is important to handle this compound with care as it is toxic and can cause skin irritation and respiratory problems.
Zukünftige Richtungen
There are several future directions for research on Bromo(dicyclohexyl)phosphane. One direction is the development of new synthetic methods that use this compound as a reagent. Another direction is the exploration of new catalytic reactions that use this compound as a ligand. Additionally, the use of Bromo(dicyclohexyl)phosphane in the synthesis of biologically active compounds could be further explored. Overall, Bromo(dicyclohexyl)phosphane is a useful compound with many potential applications in scientific research.
Synthesemethoden
Bromo(dicyclohexyl)phosphane can be synthesized by reacting dicyclohexylphosphine with bromine chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified by distillation or recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by NMR spectroscopy.
Eigenschaften
CAS-Nummer |
100384-03-0 |
|---|---|
Produktname |
Bromo(dicyclohexyl)phosphane |
Molekularformel |
C12H22BrP |
Molekulargewicht |
277.18 g/mol |
IUPAC-Name |
bromo(dicyclohexyl)phosphane |
InChI |
InChI=1S/C12H22BrP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI-Schlüssel |
SCUJZKWBTRNTDD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)P(C2CCCCC2)Br |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)Br |
Synonyme |
Dicyclohexylphosphinbromid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)










